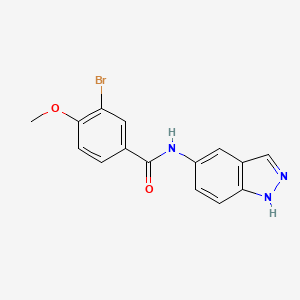
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as SDZ-220-581, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of piperidine carboxamides and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves its ability to inhibit acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have an affinity for dopamine receptors, which can potentially improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been shown to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine can improve cognitive function in patients with Alzheimer's disease. N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has also been shown to have an affinity for dopamine receptors, which can potentially improve symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is its ability to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide is its affinity for dopamine receptors, which can potentially lead to unwanted side effects in patients with Parkinson's disease.
Orientations Futures
There are several future directions for the research of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the investigation of the potential use of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide in the treatment of other diseases such as schizophrenia. Additionally, the development of new delivery methods for N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide could potentially improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves the reaction of 3-chloroaniline with 2,2-dimethoxypropane and sodium hydride to obtain 3-chloro-N-(2,2-dimethoxyethyl)aniline. This intermediate is then reacted with piperidine-4-carboxylic acid to obtain the final compound, N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. The synthesis of this compound has been reported in various scientific journals.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have an inhibitory effect on acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-2-1-3-13(10-12)17-15(19)18-6-4-11(5-7-18)14-20-8-9-21-14/h1-3,10-11,14H,4-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZDHZJUCYZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)



![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)
![1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)


![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)